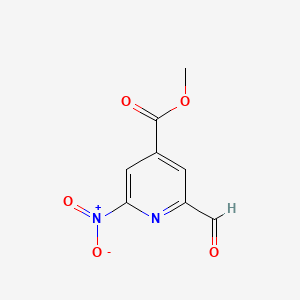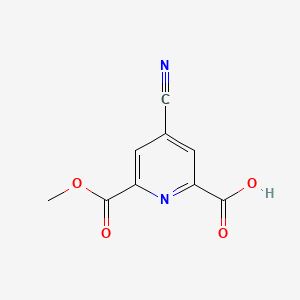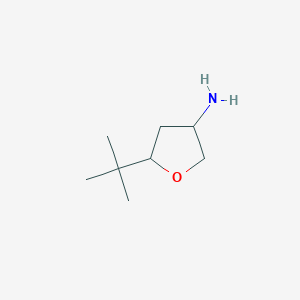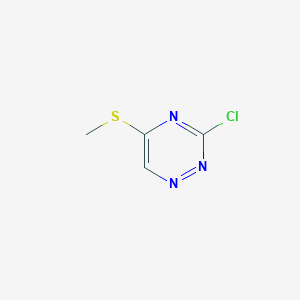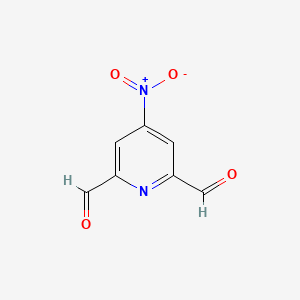
4-Nitropyridine-2,6-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitropyridine-2,6-dicarbaldehyde is an organic compound with the molecular formula C7H4N2O4 and a molecular weight of 180.12 g/mol It is a derivative of pyridine, characterized by the presence of nitro and aldehyde functional groups at the 4 and 2,6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitropyridine-2,6-dicarbaldehyde typically involves a multi-step process. One common method starts with the nitration of pyridine N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid to produce 4-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride (PCl3) to yield the final product .
Industrial Production Methods: In industrial settings, continuous flow synthesis is often employed to enhance safety and efficiency. This method minimizes the accumulation of highly energetic and potentially explosive nitration products, allowing for the safe scale-up of this compound production .
Chemical Reactions Analysis
Types of Reactions: 4-Nitropyridine-2,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-Nitropyridine-2,6-dicarboxylic acid.
Reduction: 4-Aminopyridine-2,6-dicarbaldehyde.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitropyridine-2,6-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: It is used in the development of fluorescent probes and sensors for biological imaging.
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules with antimicrobial and anticancer properties.
Industry: It is utilized in the production of advanced materials, including polymers and resins
Mechanism of Action
The mechanism of action of 4-Nitropyridine-2,6-dicarbaldehyde is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, while the aldehyde groups can form Schiff bases with amines, leading to the formation of various bioactive compounds. These interactions can modulate molecular pathways and cellular processes, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
2,6-Pyridinedicarboxaldehyde: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitropyridine: Contains the nitro group but lacks the aldehyde groups, limiting its versatility in forming Schiff bases.
Uniqueness: 4-Nitropyridine-2,6-dicarbaldehyde’s combination of nitro and aldehyde functional groups provides a unique reactivity profile, allowing it to participate in a broader range of chemical reactions compared to its analogs. This makes it a valuable intermediate in the synthesis of diverse organic compounds and materials .
Properties
Molecular Formula |
C7H4N2O4 |
|---|---|
Molecular Weight |
180.12 g/mol |
IUPAC Name |
4-nitropyridine-2,6-dicarbaldehyde |
InChI |
InChI=1S/C7H4N2O4/c10-3-5-1-7(9(12)13)2-6(4-11)8-5/h1-4H |
InChI Key |
FPKPDMGWHRWCAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2S,3S,4S,5R)-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]-1,3-benzodioxole](/img/structure/B14863927.png)
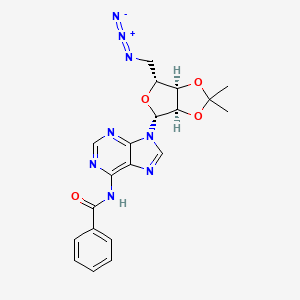


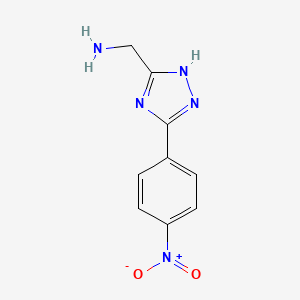
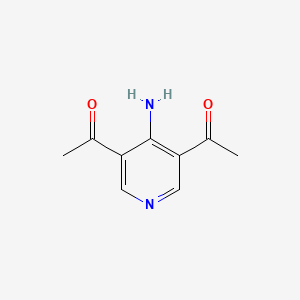
![11-(3-Hydroxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one](/img/structure/B14863966.png)
